2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-
Description
This compound belongs to the class of α,β-unsaturated dinitriles with a pyridinylmethyleneamino substituent. Its structure features a conjugated system of nitrile groups and a heteroaromatic pyridine ring, which imparts unique electronic and steric properties. While experimental data for this specific compound is sparse, its analogs (e.g., β-heteroaryl-α,β-didehydro-α-amino acid derivatives) are known for their reactivity in cycloaddition and nucleophilic substitution reactions .
Properties
IUPAC Name |
(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZOBOUYKNUEK-GEZCQDGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of cyanide compounds with amines under controlled conditions. For instance, the preparation can involve the addition of sodium cyanide, water, and concentrated ammonia solution in a reaction vessel. The mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The reaction mixture is stirred while methyl isopropyl ketone is added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the mixture is stirred for 4-6 hours at room temperature. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Overview
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a versatile compound with significant applications across various scientific fields. Its unique chemical structure and reactivity make it valuable in medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
In medicinal chemistry, 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is explored for its potential therapeutic properties. It serves as a building block for synthesizing bioactive molecules that may exhibit anticancer, anti-inflammatory, or antimicrobial activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for drug development in oncology .
Organic Synthesis
The compound is frequently used as an intermediate in the synthesis of heterocyclic compounds. Its ability to undergo various chemical transformations makes it a key player in developing new organic compounds.
Table 1: Common Reactions Involving 2-Butenedinitrile
| Reaction Type | Example Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Nitrile oxides |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Nucleophiles (e.g., amines) | Various substituted products |
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals such as Fe(II), Co(II), and Ni(II). These complexes have been studied for their magnetic and electronic properties.
Case Study: Metal Complexes
Research has shown that complexes formed with this compound exhibit interesting electronic properties that could be useful in developing new materials for electronic applications .
Mechanism of Action
The mechanism of action of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can undergo photoinduced hydrogen-atom transfer, leading to the formation of tautomers and other photoproducts. This process is initiated by UV excitation, resulting in the transfer of a hydrogen atom from an amino group to a nitrile fragment. The generated tautomers and photoproducts can further participate in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
2-Butenedinitrile, 2-amino-3-[(1-cyanoethylidene)amino]-
- Structure: Contains a 1-cyanoethylidene group instead of the pyridinylmethylene substituent.
- Properties :
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
- Structure : Combines pyridinyl and pyrimidinyl moieties with ester and nitrile groups.
- Properties :
2-Butenenitrile, 2-acetyl-3-(methylamino)-
Physicochemical and Reactivity Comparisons
Biological Activity
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a complex chemical compound with significant potential in biological applications. Its structure allows for various chemical reactions, making it a valuable subject of study in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
- IUPAC Name : (Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile
- Molecular Formula : C₁₀H₇N₅
- CAS Number : 58259-75-9
The compound features a pyridinylmethylene group that contributes to its unique reactivity and biological properties. The presence of multiple functional groups enhances its potential for interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of 2-butenedinitrile derivatives is primarily attributed to their ability to interact with specific molecular targets. The compound can undergo photoinduced hydrogen atom transfer, leading to the formation of tautomers that participate in various biochemical processes. This mechanism is essential for its potential therapeutic effects, particularly in cancer treatment.
Anticancer Activity
Research indicates that compounds similar to 2-butenedinitrile exhibit significant anticancer properties. For instance, studies have shown that related compounds can disrupt microtubule dynamics, which is crucial for cell division. The following table summarizes the IC50 values for various analogs tested against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | L1210 (leukemia) | 0.003 | Microtubule depolymerization |
| Compound 2 | B16 (melanoma) | 0.15 | Disruption of endothelial cell signaling |
| Compound 3 | MDA-MB-435 (breast) | 3.3 | Inhibition of cell proliferation |
These results highlight the potential of 2-butenedinitrile as a lead compound for developing new anticancer agents.
Case Studies
- Study on Antivascular Effects : A study demonstrated that certain derivatives of this compound rapidly alter endothelial cell morphology, leading to vascular shutdown in tumors. This effect is mediated by changes in actin stress fibers and disruption of VE-cadherin signaling .
- Synthesis and Evaluation : A series of synthesized analogs were evaluated for their biological activity against various cancer cell lines. The results indicated a broad range of potencies, suggesting that structural modifications significantly influence biological efficacy .
Synthesis and Chemical Reactions
The synthesis of 2-butenedinitrile involves several steps, typically starting from cyanide compounds reacted with amines under controlled conditions. For example:
- Reaction of sodium cyanide with an amine.
- Addition of phase transfer catalysts.
- Separation and purification through distillation.
This synthetic pathway is crucial for producing derivatives with enhanced biological properties.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can lead to the formation of nitrile oxides.
- Reduction : Yields amines or other reduced forms.
- Substitution Reactions : Involves nucleophiles interacting with electrophilic centers.
Q & A
Basic Research Question: What are the recommended synthetic routes for 2-amino-3-[(2-pyridinylmethylene)amino]-2-butenedinitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via condensation reactions between pyridine-derived aldehydes and aminonitrile precursors. For example, analogous syntheses involve electrophilic attack of isothiocyanates on 3-oxo-propionitriles, followed by cyclization with chloroacetyl chloride under basic conditions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impacts yield, with polar aprotic solvents favoring imine formation (~70–85% yield) .
Advanced Research Question: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound’s tautomeric forms?
Methodological Answer:
- NMR Spectroscopy: and NMR can identify tautomeric equilibria by tracking shifts in pyridyl proton signals (e.g., δ 8.2–8.5 ppm for aromatic H) and nitrile carbon resonances (δ 115–120 ppm) .
- X-ray Diffraction: Single-crystal X-ray analysis confirms the dominant tautomer. For example, non-symmetrical bis(arylimino)pyridines often adopt planar configurations with intramolecular hydrogen bonding, as shown in analogous structures .
- HRMS: High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Basic Research Question: What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity: Nitriles and pyridine derivatives may exhibit acute toxicity; use fume hoods and PPE (gloves, lab coats).
- Stability: Store under inert gas (N/Ar) at −20°C to prevent hydrolysis of the nitrile group .
- First Aid: In case of exposure, rinse with water for 15 minutes and consult a physician immediately .
Advanced Research Question: How does computational modeling predict the compound’s reactivity in metal coordination or catalytic applications?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. The pyridinylmethylene group acts as a bidentate ligand, with lone pairs on the imine nitrogen (HOMO ≈ −6.2 eV) and nitrile nitrogen (LUMO ≈ −1.8 eV) facilitating coordination to transition metals like Cu(II) or Fe(III) . MD simulations further predict solvent effects on ligand-metal binding kinetics .
Basic Research Question: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of nitrile-containing intermediates.
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, with retention times ~12–14 min at 1 mL/min flow .
Advanced Research Question: How do substituents on the pyridine ring modulate the compound’s electronic properties and bioactivity?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., −NO) at the pyridine para-position decreases HOMO-LUMO gaps (by ~0.5 eV), enhancing electrophilicity and potential bioactivity (e.g., antimicrobial screening in ). Hammett constants (σ) correlate with reaction rates in nucleophilic substitutions (ρ ≈ +1.2) .
Basic Research Question: What are the documented contradictions in reported synthetic yields, and how can they be mitigated?
Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 85%) arise from:
- Moisture Sensitivity: Hydrolysis of nitrile groups under humid conditions reduces yields; use molecular sieves or anhydrous solvents .
- Catalyst Choice: Pd/C vs. CuI in cross-couplings alters byproduct formation. CuI reduces homocoupling side products by 20% .
Advanced Research Question: What mechanistic insights explain regioselectivity in its reactions with electrophiles?
Methodological Answer:
Regioselectivity is governed by:
- Electronic Effects: The amino group directs electrophiles to the ortho position via resonance stabilization.
- Steric Effects: Bulky substituents on the pyridine ring favor para-addition (e.g., 85:15 para:meta ratio in nitrations) . Kinetic studies (UV-Vis monitoring) confirm a two-step mechanism: initial protonation followed by electrophilic attack .
Basic Research Question: How stable is this compound under physiological conditions, and what degradation products are observed?
Methodological Answer:
- Hydrolysis: In PBS (pH 7.4, 37°C), the nitrile group hydrolyzes to an amide (t ≈ 24 hr), confirmed via LC-MS ([M+HO] at m/z +18) .
- Oxidation: Exposure to ROS (e.g., HO) generates pyridine N-oxide derivatives, identifiable by IR (ν ≈ 1250 cm) .
Advanced Research Question: Can this compound serve as a precursor for photoactive materials, and what experimental evidence supports this?
Methodological Answer:
UV-Vis spectra (λ ≈ 320 nm, ε ≈ 4500 Mcm) indicate π→π* transitions suitable for light harvesting. Photoluminescence studies in thin films show quantum yields of ~15% at 420 nm, suggesting potential in OLEDs or sensors . Time-resolved spectroscopy reveals triplet-state lifetimes of ~2 µs, compatible with energy-transfer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
